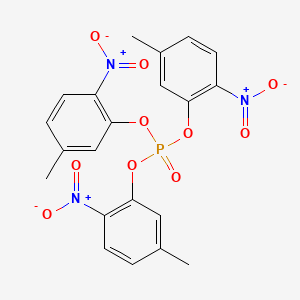

Tris(5-methyl-2-nitrophenyl) phosphate

Description

Structure

3D Structure

Properties

CAS No. |

201742-26-9 |

|---|---|

Molecular Formula |

C21H18N3O10P |

Molecular Weight |

503.4 g/mol |

IUPAC Name |

tris(5-methyl-2-nitrophenyl) phosphate |

InChI |

InChI=1S/C21H18N3O10P/c1-13-4-7-16(22(25)26)19(10-13)32-35(31,33-20-11-14(2)5-8-17(20)23(27)28)34-21-12-15(3)6-9-18(21)24(29)30/h4-12H,1-3H3 |

InChI Key |

STACPXMRQXVFEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])OP(=O)(OC2=C(C=CC(=C2)C)[N+](=O)[O-])OC3=C(C=CC(=C3)C)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Structural Modifications of Tris 5 Methyl 2 Nitrophenyl Phosphate and Analogues

Established Synthetic Routes for Aryl Phosphate (B84403) Triesters, including Tris(5-methyl-2-nitrophenyl) Phosphate

The creation of the target compound, this compound, relies on general, robust methods developed for the synthesis of symmetrical and unsymmetrical triaryl phosphates. The common feature of these syntheses is the formation of three P-O-Ar bonds, starting from a suitable phosphorus-containing electrophile and the corresponding phenol (B47542).

Phosphorylation Methods for Triaryl Phosphate Synthesis

3 ArOH + POCl₃ → (ArO)₃PO + 3 HCl epa.gov

This condensation is often facilitated by a metal chloride catalyst, such as magnesium chloride or aluminum chloride, to increase the reaction rate and yield. epa.govrsc.org However, catalyst-free systems are also used, though they may require longer reaction times or higher temperatures. googleapis.com

Several variations and alternative reagents have been developed to optimize efficiency and environmental friendliness. These include:

Phosphorus Pentachloride (PCl₅): Phenols can be reacted with PCl₅. This method forms a chlorophosphorane (B8807898) intermediate, which is then hydrolyzed to the triaryl phosphate. googleapis.comquora.com

Vapor-Liquid Interfacial Condensation: An environmentally friendly method involves bubbling vaporized POCl₃ through an aqueous solution of the phenol and sodium hydroxide (B78521). This technique avoids the need for organic solvents and allows for efficient reaction at moderate temperatures. rsc.orgresearchgate.net

Phosphoric Acid (H₃PO₄): Direct reaction with phosphoric acid is possible but requires high temperatures and catalysts to drive the dehydration reaction. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate the direct esterification of phosphoric acid derivatives, offering a greener alternative to traditional heating methods. nih.gov

The following table summarizes common phosphorylation methods for triaryl phosphate synthesis.

| Phosphorylating Agent | Typical Reactant | Catalyst/Conditions | Key Features |

| Phosphorus Oxychloride (POCl₃) | Phenol | Lewis acids (e.g., AlCl₃, MgCl₂), or catalyst-free at high temp. | Most common industrial method; generates HCl byproduct. google.comepa.gov |

| Phosphorus Pentachloride (PCl₅) | Phenol | Two-step: formation of chlorophosphorane, then hydrolysis. | Alternative to POCl₃. googleapis.com |

| Phosphorus Oxychloride (POCl₃) | Phenol / NaOH(aq) | Vapor-Liquid Interfacial Condensation; N₂ carrier gas. | Environmentally friendly, avoids organic solvents. rsc.org |

| Phosphoric Anhydride (B1165640) (P₂O₅) | Phenol / Alcohol | No catalyst required. | Used for producing mixtures of mono- and di-esters. lamberti.com |

| Polyphosphoric Acid (PPA) | Phenol / Alcohol | No catalyst required. | Also used for mono- and di-ester mixtures. lamberti.com |

Design and Introduction of Substituted Aryl Moieties

The structure of this compound is defined by its three identical substituted aryl groups. The synthesis of this specific molecule is achieved by applying one of the phosphorylation methods described above to the corresponding substituted phenol: 5-methyl-2-nitrophenol (B1361083) . google.comchemicalbook.com

The "design" of the final molecule occurs at the level of the precursor. The methyl and nitro groups are not added to a pre-existing triphenyl phosphate molecule; rather, they are integral parts of the phenolic starting material. The preparation of 5-methyl-2-nitrophenol itself can be accomplished through various routes, such as the nitration of m-cresol. chemicalbook.com However, direct nitration often leads to a mixture of isomers. google.com More controlled, multi-step syntheses have been developed to produce 5-methyl-2-nitrophenol with high purity, for instance, by starting from tri-m-cresyl phosphate, which is sequentially sulfonated, nitrated, and then hydrolyzed. google.com

By selecting 5-methyl-2-nitrophenol as the reactant, the resulting triester intrinsically possesses the desired electronic and steric properties conferred by the ortho-nitro and meta-methyl substituents on each phenyl ring. This principle allows for the synthesis of a vast library of triaryl phosphates with tailored characteristics by simply choosing the appropriate substituted phenol.

Systematic Derivatization and Functional Group Transformations

Beyond the synthesis of symmetrical triesters like this compound, the underlying chemistry allows for systematic modifications to produce a range of related analogues. These derivatives are crucial for probing reaction mechanisms and for creating unsymmetrical esters with unique properties.

Preparation of Related Aryl Phosphate Esters for Mechanistic Probes

The study of reaction mechanisms, such as the metabolic activation of triaryl phosphates or the step-by-step process of their synthesis, often requires specifically designed molecules. nih.gov These molecular probes can include unsymmetrical esters, where the properties of one aryl group can be systematically varied while the others are held constant.

Mixed triaryl phosphates containing two or three different aryl groups can be prepared by the sequential or simultaneous reaction of the necessary phenols with phosphorus oxychloride. google.com For example, a mixed ester containing the 5-methyl-2-nitrophenyl group could be synthesized to probe its influence on properties like hydrolytic stability or biological activity. A potential synthetic route could involve reacting one equivalent of 5-methyl-2-nitrophenol with POCl₃ to form an aryl dichlorophosphate (B8581778) intermediate, followed by reaction with two equivalents of a different phenol, such as phenol itself, to yield (5-methyl-2-nitrophenyl) diphenyl phosphate .

Controlled Synthesis of Intermediate Mono- and Di-Substituted Phosphate Esters

The reaction between a phenol and a phosphorylating agent like POCl₃ or phosphoric anhydride (P₂O₅) does not proceed directly to the triester in a single step. It is a sequential process that forms mono- and di-substituted phosphate ester intermediates. lamberti.com While often driven to completion to maximize triester yield, the reaction can be controlled to deliberately isolate these intermediates. google.com

The distribution of products—monoester, diester, and triester—is highly dependent on the reaction conditions. Key parameters that can be adjusted to favor the formation of intermediates include:

Stoichiometry: The molar ratio of the phenol to the phosphorylating agent is the most critical factor. Reacting 5-methyl-2-nitrophenol with POCl₃ in a 1:1 molar ratio will primarily yield (5-methyl-2-nitrophenyl) phosphate dichloride . Using a 2:1 ratio will favor the formation of bis(5-methyl-2-nitrophenyl) phosphate chloride . These chlorinated intermediates can then be hydrolyzed to the corresponding phosphoric acid esters.

Choice of Reagent: Phosphating agents like phosphoric anhydride (P₂O₅) and polyphosphoric acid (PPA) are known to produce mixtures of mono- and di-phosphate esters. lamberti.com

Reaction Temperature and Time: Lower temperatures and shorter reaction times can be used to halt the reaction at an intermediate stage.

The controlled synthesis of these mono- and di-substituted esters is essential for two main reasons. First, they are the direct precursors for synthesizing mixed triaryl phosphates, as described in the previous section. google.com For instance, bis(5-methyl-2-nitrophenyl) phosphate chloride can be reacted with a different phenol to create an unsymmetrical triester with two identical substituted rings and one different one. Second, these phosphate mono- and di-esters are themselves a distinct class of compounds with unique properties and applications, often as surfactants or dispersing agents. lamberti.comresearchgate.net

The following table outlines factors influencing the synthesis of intermediate phosphate esters.

| Factor | To Favor Mono-ester | To Favor Di-ester | To Favor Tri-ester |

| Phenol:POCl₃ Molar Ratio | ~1:1 | ~2:1 | >3:1 |

| Phosphating Agent | P₂O₅ or PPA often yield mixtures | P₂O₅ or PPA often yield mixtures | POCl₃ is standard |

| Temperature | Lower temperatures | Intermediate temperatures | Higher temperatures |

| Reaction Time | Shorter duration | Intermediate duration | Longer duration / drive to completion |

Advanced Mechanistic Investigations of Tris 5 Methyl 2 Nitrophenyl Phosphate Reactivity

Hydrolytic Pathways of Aryl Phosphate (B84403) Triesters.

The hydrolysis of aryl phosphate triesters, which involves the cleavage of a phosphorus-oxygen bond by water, can proceed through several distinct mechanistic pathways. These pathways are influenced by factors such as pH, the presence of catalysts, and the reaction medium. Understanding these mechanisms is crucial for predicting the stability and reactivity of compounds like Tris(5-methyl-2-nitrophenyl) phosphate.

Analysis of Spontaneous and General Base-Catalyzed Hydrolysis Mechanisms.

The hydrolysis of phosphate esters is a central process in many biological functions. acs.org In the absence of catalysts, the hydrolysis of these compounds is exceedingly slow. acs.org For aryl phosphate triesters, the spontaneous hydrolysis mechanism is generally considered to be a direct substitution analogous to an SN2 reaction at a carbon center. thieme-connect.de This involves a trigonal bipyramidal transition state where the bond to the incoming nucleophile (water) forms as the bond to the leaving group breaks. thieme-connect.de

General base-catalyzed hydrolysis involves a base, such as the hydroxide (B78521) ion, which can deprotonate the attacking water molecule, increasing its nucleophilicity and thus the reaction rate. In neutral or acidic solutions, trimethyl phosphate undergoes hydrolysis with carbon-oxygen bond fission, and acid-catalysis is not observed. researchgate.net Conversely, the reaction with hydroxide ions proceeds with phosphorus-oxygen bond fission. researchgate.net Similarly, triphenyl phosphate is hydrolyzed with phosphorus-oxygen bond fission in alkaline solutions. researchgate.net The hydrolysis of monoaryl phosphates demonstrates acid catalysis only when an electron-attracting substituent, like a nitro group, is present on the aryl group. researchgate.net Theoretical studies on the general base-catalyzed hydrolysis of aryl esters suggest a concerted mechanism involving simultaneous addition and elimination steps. nih.gov

Investigation of Nucleophile-Promoted Phosphate Ester Cleavage.

Phosphate esters react with nucleophiles through two primary processes: nucleophilic attack at the phosphorus atom (O-P cleavage) or at the carbon substituent (O-C cleavage). thieme-connect.de The prevailing mechanism depends on the phosphate's structure, the nucleophile's nature, and the reaction conditions. thieme-connect.de

A mild and efficient method for the deprotection of phosphate triesters involves nucleophilic attack by weakly basic nucleophiles like iodide, thiolate, and amines at the O-C bond. thieme-connect.de This results in the expulsion of a phosphate diester as the leaving group. thieme-connect.de Intramolecular nucleophilic catalysis has also been observed. For instance, the hydrolysis of 2-carboxyphenyl diphenyl phosphate is significantly accelerated by the neighboring ionized carboxy-group, with a rate enhancement of approximately 10⁸. rsc.orgrsc.org This reaction proceeds via intramolecular nucleophilic catalysis. rsc.orgrsc.org

The sensitivity of the reaction to the basicity of the nucleophile is an important diagnostic tool. For example, the hydrolysis of diethyl 8-dimethylaminonaphthyl-1-phosphate is catalyzed by the neighboring dimethylammonium group, leading to a rate acceleration of nearly 10⁶. researchgate.net

Catalysis by Metal Complexes in Phosphate Ester Hydrolysis.

Metal complexes are known to be potent catalysts for the hydrolysis of phosphate esters, often mimicking the active sites of metalloenzymes. rsc.org These catalysts can function through several activation modes, including Lewis acid activation, nucleophile activation, base catalysis, and leaving group stabilization. researchgate.net

Dinuclear metal complexes, in particular, have shown high activity. researchgate.net For example, dinuclear copper(II) and zinc(II) complexes can provide outstanding rate acceleration for the hydrolysis of activated phosphodiesters. arkat-usa.org Schiff base manganese(III) complexes have also been shown to be highly reactive for hydrolyzing phosphate esters. ias.ac.in The catalytic efficiency of these complexes is influenced by their structure and the reaction conditions. ias.ac.in

Zirconium(IV) complexes have emerged as particularly effective catalysts for phosphate ester hydrolysis. universityofgalway.ie Discrete Zr-oxo clusters can hydrolyze phosphate triesters, with the reactivity arising from their ZrIV–ZrIV bimetallic sites. rsc.orgnih.gov These clusters have shown remarkable functional and mechanistic similarities to purple acid phosphatases (PAPs) and are effective even under acidic conditions. nih.gov The mechanism often involves the replacement of a ligand on the metal cluster by the phosphate substrate, which activates the phosphorus atom for nucleophilic attack. nih.gov

| Catalyst Type | Example | Substrate Example | Key Mechanistic Feature |

| Dinuclear Copper(II) | Cu₂(tdci) | bis(4-nitrophenyl)phosphate | Outstanding rate acceleration |

| Schiff Base Manganese(III) | Mn(III)(salen) | bis(p-nitrophenyl)phosphate | Efficient promotion of hydrolysis |

| Zirconium(IV) Oxo Cluster | {Zr₆O₈} | Ethyl paraoxon | Bimetallic ZrIV–ZrIV active site |

This table provides examples of metal complexes used in the catalysis of phosphate ester hydrolysis and is not exhaustive.

Influence of Solvent Media and Organized Assemblies (Micelles, Microemulsions) on Reaction Kinetics.

The reaction medium can significantly influence the kinetics of phosphate ester hydrolysis. Changing the solvent from water to less polar organic solvents like acetonitrile (B52724), dioxane, or DMF can accelerate transesterification reactions by factors of 50 to 5000. researchgate.net This is attributed to changes in the solvation of the reactants and the transition state. frontiersin.org

Organized assemblies such as micelles and microemulsions can also dramatically alter reaction rates. Micellar systems can provide a localized environment that concentrates reactants and can also modify the properties of the nucleophile and substrate. For instance, the hydrolysis of p-nitrophenyl diphenyl phosphate is affected by the presence of micelles. acs.org Cationic micelles, like those formed from cetyltrimethylammonium bromide (CTAB), can enhance the rate of hydrolysis of p-nitrophenyl picolinate (B1231196) when catalyzed by metal complexes. nih.gov The rate of hydrolysis of bis(p-nitrophenyl) phosphate catalyzed by Schiff base manganese(III) complexes is significantly higher in Gemini surfactant micellar media compared to traditional CTAB micelles. ias.ac.in

The effect of ionic strength is also a crucial factor. For example, the hydrolysis of p-nitrophenyl phosphate by red cell membranes is activated by lowering the ionic strength. nih.gov

Transesterification Dynamics of this compound and Related Compounds.

Transesterification, the exchange of an alkoxy or aryloxy group of an ester with that of an alcohol, is another important reaction pathway for phosphate triesters.

Kinetics and Product Selectivity in Alcoholysis Reactions.

The transesterification of phosphate triesters with alcohols (alcoholysis) is a key reaction for the synthesis of mixed phosphate esters. The reaction of tris(p-nitrophenyl) phosphate with sodium alkoxides in dichloromethane (B109758) provides a convenient route to diaryl alkyl phosphates in high purity and moderate to high yields. researchgate.net In anhydrous acetonitrile with excess alcohol, these reactions typically follow pseudo-first-order kinetics. researchgate.net

A study on the transesterification of tris(p-nitrophenyl) phosphate with sodium methoxide (B1231860) revealed that the order of reagent addition is a critical factor in determining the yield of the desired product, bis(p-nitrophenyl) methyl phosphate. researchgate.net Adding the phosphate to the methoxide solution resulted in a lower average yield (58%) compared to adding the methoxide to the phosphate solution (87% on average). researchgate.net Temperature, between 5 and 30°C, was found to have a minimal effect on the reaction yield. researchgate.net

Ab initio calculations on the alcoholysis and thiolysis of phosphate triesters have shown that these reactions proceed through an associative mechanism. nih.govacs.orgresearchgate.net Thiolysis of triesters was found to be significantly slower and less favorable than the corresponding alcoholysis. nih.govacs.orgresearchgate.net The basicity of the attacking and leaving groups, along with the potential for proton transfers, can modulate the reaction mechanisms. nih.govacs.orgresearchgate.net

| Reactant 1 | Reactant 2 | Product | Key Finding |

| tris(p-nitrophenyl) phosphate | Sodium methoxide | bis(p-nitrophenyl) methyl phosphate | Reagent addition order significantly impacts yield. researchgate.net |

| Trimethyl phosphate | Methanol (B129727)/Thiol | - | Alcoholysis is much faster and more favorable than thiolysis. nih.govacs.orgresearchgate.net |

This interactive table summarizes key findings from studies on the alcoholysis of aryl phosphate triesters.

Design of Experiments for Optimized Transesterification Yields

The optimization of transesterification reactions involving aryl phosphates like this compound is critical for achieving high yields of desired products, such as unsymmetrical phosphate esters. A Design of Experiments (DoE) approach, specifically a factorial design, is a powerful methodology to systematically investigate the influence of various reaction parameters and their interactions. researchgate.net By analyzing a defined set of experimental conditions, researchers can identify the factors that have the most significant impact on reaction outcomes.

For the transesterification of this compound with an alcohol (e.g., methanol catalyzed by a base like sodium methoxide), key variables can be systematically studied. A 2³ factorial design, for instance, could investigate three factors at two levels each: reaction temperature, the order of reagent addition, and the duration of the addition. researchgate.net

Table 1: Example of a 2³ Factorial Design for Transesterification Optimization

This table illustrates a hypothetical experimental design based on principles applied to similar compounds like tris(p-nitrophenyl) phosphate. researchgate.net

| Experiment Run | Factor A: Temperature (°C) | Factor B: Addition Order | Factor C: Addition Time (min) | Response: Yield of Bis(5-methyl-2-nitrophenyl) Methyl Phosphate (%) |

| 1 | 5 (-1) | Phosphate to Alkoxide (-1) | 5 (-1) | Hypothetical Data |

| 2 | 30 (+1) | Phosphate to Alkoxide (-1) | 5 (-1) | Hypothetical Data |

| 3 | 5 (-1) | Alkoxide to Phosphate (+1) | 5 (-1) | Hypothetical Data |

| 4 | 30 (+1) | Alkoxide to Phosphate (+1) | 5 (-1) | Hypothetical Data |

| 5 | 5 (-1) | Phosphate to Alkoxide (-1) | 30 (+1) | Hypothetical Data |

| 6 | 30 (+1) | Phosphate to Alkoxide (-1) | 30 (+1) | Hypothetical Data |

| 7 | 5 (-1) | Alkoxide to Phosphate (+1) | 30 (+1) | Hypothetical Data |

| 8 | 30 (+1) | Alkoxide to Phosphate (+1) | 30 (+1) | Hypothetical Data |

Detailed Research Findings: Studies on analogous compounds, such as tris(p-nitrophenyl) phosphate, have revealed critical insights that are applicable to this compound. researchgate.net

Addition Order: The sequence of reagent introduction is often the most influential factor. Adding the alkoxide solution to the phosphate ester solution typically results in significantly higher yields of the monosubstituted product compared to the reverse addition. This is likely because maintaining a low, steady concentration of the highly reactive alkoxide minimizes undesired secondary reactions, such as the formation of disubstituted byproducts. researchgate.net

Addition Time: The duration over which the reagents are combined can have an interactive effect with the addition order. When the alkoxide is added to the phosphate, the yield is often high and relatively insensitive to the addition time, allowing for rapid mixing. Conversely, when the phosphate is added to the alkoxide, a longer addition time may be detrimental, potentially leading to lower yields. researchgate.net

Temperature: Within a typical range for these reactions (e.g., 5°C to 30°C), temperature may have a less pronounced effect on the final yield compared to the other factors. researchgate.net However, it remains a crucial parameter to control for reaction rate and selectivity.

By applying statistical analysis to the results of such a DoE study, a predictive model can be generated to identify the optimal conditions for maximizing the yield of the desired transesterified phosphate ester.

Elucidation of Nucleophilic Substitution Pathways at the Phosphorus Center

Nucleophilic substitution at the phosphorus center of phosphate esters like this compound is a cornerstone of their reactivity. ru.nl The reaction mechanism can follow different pathways, primarily distinguished by whether they are concerted or stepwise processes. sapub.org The specific path taken is influenced by the nature of the nucleophile, the leaving group, the substituents on the phosphorus atom, and the solvent. ru.nl

Concerted vs. Stepwise Mechanisms (e.g., SN2(P) vs. Phosphorane Intermediates)

The two principal mechanisms debated for nucleophilic substitution at a tetracoordinate phosphorus center are the concerted SN2-like pathway and the stepwise addition-elimination pathway. sapub.orgnih.gov

Concerted SN2(P) Mechanism: This pathway is analogous to the well-known SN2 reaction at a carbon center. libretexts.org The nucleophile attacks the phosphorus atom from the backside relative to the leaving group. Bond formation and bond cleavage occur simultaneously in a single step, proceeding through a pentacoordinate transition state. sapub.orglibretexts.org This process is characterized by a single energy barrier on the reaction coordinate diagram. quora.com The geometry of the phosphorus center changes from tetrahedral to a trigonal bipyramidal arrangement in the transition state and then back to tetrahedral, but with an inverted configuration. libretexts.orglibretexts.org

Stepwise Addition-Elimination Mechanism: This two-step mechanism involves the formation of a discrete, stable pentacoordinate intermediate, often referred to as a phosphorane. researchgate.netresearchgate.net

Addition Step: The nucleophile first attacks the electrophilic phosphorus atom to form a trigonal bipyramidal intermediate. This intermediate resides in an energy well on the reaction coordinate diagram. libretexts.org Phosphorus, being a third-row element, can accommodate five substituents by utilizing its d-orbitals, making such an intermediate plausible, unlike in carbon chemistry. libretexts.orgucsd.edu

Elimination Step: The leaving group is subsequently expelled from this intermediate to yield the final product. libretexts.org

The key distinction lies in the nature of the pentacoordinate species: in a concerted mechanism, it is a high-energy transition state, whereas in a stepwise mechanism, it is a more stable, albeit transient, intermediate. nih.govacs.org For many phosphate esters, the substitution reactions are believed to proceed via an associative mechanism, where the pathway (concerted vs. stepwise) is often a point of fine distinction and can be thought of as a continuum. researchgate.net Theoretical studies suggest that the energy landscape can shift from a single-well potential (stable intermediate) to a double-well potential (transition state) depending on the electronic and steric properties of the reactants. acs.orgnih.gov

Quantitative Structure-Activity Relationships (QSAR) and Brønsted-Type Analysis for Nucleophile Reactivity

Quantitative Structure-Activity Relationships (QSAR) and linear free-energy relationships (LFERs), such as the Brønsted equation, are invaluable tools for mechanistically probing nucleophilic substitution reactions at phosphorus centers. nih.gov By systematically varying the structure of the nucleophile and measuring the corresponding reaction rates, one can gain deep insights into the transition state structure.

A Brønsted-type analysis involves plotting the logarithm of the rate constant (log knuc) for a series of related nucleophiles against their basicity (pKa). The slope of this plot, known as the Brønsted coefficient (βnuc), provides a measure of the degree of bond formation between the nucleophile and the phosphorus center in the rate-determining transition state. nih.govresearchgate.net

A large βnuc value (approaching 1.0) indicates that the nucleophile is almost fully bonded to the phosphorus in the transition state, implying a significant development of positive charge on the nucleophilic atom. This suggests a transition state that occurs late along the reaction coordinate with extensive bond formation.

A small βnuc value (approaching 0) suggests a transition state that is early, resembling the reactants, with very little bond formation to the nucleophile. researchgate.net

A linear Brønsted plot is often indicative of a consistent reaction mechanism across the series of nucleophiles studied. researchgate.net Conversely, a break or nonlinearity in the plot can signal a change in the rate-determining step or even a shift in the reaction mechanism itself. nih.govudd.cl

Table 2: Hypothetical Data for a Brønsted-Type Analysis

This table illustrates the type of data used to construct a Brønsted plot for the reaction of this compound with a series of substituted phenoxide nucleophiles.

| Nucleophile (Substituted Phenoxide) | pKa of Conjugate Acid | Rate Constant, knuc (M-1s-1) | log(knuc) |

| 4-Methoxyphenoxide | 10.20 | 0.050 | -1.30 |

| 4-Methylphenoxide | 10.26 | 0.063 | -1.20 |

| Phenoxide | 9.95 | 0.025 | -1.60 |

| 4-Chlorophenoxide | 9.42 | 0.008 | -2.10 |

| 4-Nitrophenoxide | 7.15 | 0.0002 | -3.70 |

Analysis of such data would reveal the sensitivity of the reaction rate to the nucleophile's basicity, providing evidence for the electronic demands of the transition state and helping to distinguish between possible mechanistic pathways. researchgate.net

Stereochemical and Stereoselectivity Aspects of Phosphate Transfer Reactions

While this compound itself is an achiral molecule, the stereochemical course of nucleophilic substitution at its phosphorus center is a fundamental aspect of its reactivity. ncats.io The stereochemical outcome of such reactions provides powerful evidence for the underlying mechanism. nih.gov

For phosphate transfer reactions that proceed via a concerted SN2(P) or a stepwise mechanism where the intermediate has a sufficient lifetime to avoid pseudorotation, a specific stereochemical outcome is predicted. nih.govlibretexts.org The reaction proceeds with inversion of configuration at the phosphorus atom. libretexts.orglibretexts.org This occurs because the nucleophile attacks the phosphorus center from the side opposite to the leaving group (an "in-line" attack). libretexts.orgnih.gov As the new bond forms and the old bond breaks, the three non-reacting substituents "flip" in an umbrella-like fashion, leading to an inverted stereochemistry in the product. libretexts.org

Experimentally, demonstrating this inversion requires a chiral phosphorus center. This has been famously achieved by synthesizing phosphate esters where the non-bridging oxygen atoms are replaced with different stable isotopes (¹⁶O, ¹⁷O, and ¹⁸O), creating a chiral phosphate. libretexts.orglibretexts.org The stereochemical course of the reaction can then be determined by analyzing the configuration of the resulting product. nih.gov Numerous studies on enzymatic and non-enzymatic phosphate transfer reactions using such isotopically labeled chiral phosphates have confirmed that the fundamental step of phosphoryl transfer proceeds with inversion of configuration. nih.govnih.gov

A reaction is stereospecific if different stereoisomers of the starting material react to give different stereoisomers of the product. youtube.com A single-step SN2(P) reaction is stereospecific, yielding 100% of the inverted product. youtube.com A reaction is stereoselective if it produces a predominance of one stereoisomer over others, even if multiple outcomes are possible. youtube.com In the context of this compound, if it were to react with a chiral alcohol, it could potentially form diastereomeric products. The degree to which one diastereomer is favored over the other would define the stereoselectivity of the reaction. This selectivity is often dictated by steric hindrance and the specific geometry of the transition state. nih.gov For example, the enzyme-catalyzed hydrolysis of chiral phosphotriesters can exhibit high stereoselectivity, preferentially hydrolyzing one enantiomer over the other. nih.gov

Computational Chemistry and Theoretical Modeling of Tris 5 Methyl 2 Nitrophenyl Phosphate Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in detailing the reaction mechanisms of organophosphates, providing insights into processes like hydrolysis and nucleophilic substitution at a molecular level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For organophosphates, DFT is frequently employed to map out the potential energy surfaces of reactions such as hydrolysis, which is a key degradation pathway. acs.org

In a typical study on a compound like Tris(5-methyl-2-nitrophenyl) phosphate (B84403), DFT calculations would be used to model the interaction of the phosphate ester with a nucleophile, such as a water molecule or a hydroxide (B78521) ion. These calculations help in understanding the step-by-step process of bond breaking and bond formation. For instance, research on the hydrolysis of p-nitrophenyl phosphate, a related compound, has utilized DFT to generate free energy surfaces. acs.orglu.se These surfaces are constructed by optimizing the geometry of the reacting system at various points along the reaction coordinate, often defined by the distances between the phosphorus atom, the incoming nucleophile, and the leaving group. diva-portal.org The calculations are typically performed using a basis set like 6-31+G* and a functional such as B3LYP, often incorporating a continuum solvation model to simulate the aqueous environment. acs.orglu.se

The results of such analyses can distinguish between different possible mechanisms, such as an associative pathway, where the nucleophile adds to the phosphorus center before the leaving group departs, or a dissociative pathway, where the leaving group departs first, forming a metaphosphate intermediate. Computational studies on phosphate monoester dianions have suggested that the reaction often proceeds through a concerted pathway where bond formation and bond breaking occur simultaneously. diva-portal.org

For Tris(5-methyl-2-nitrophenyl) phosphate, DFT would allow for the investigation of how the methyl and nitro substituents on the phenyl rings influence the electronic properties of the phosphorus center and the stability of potential intermediates and transition states.

A crucial aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction pathway that separates reactants from products. DFT calculations are used to locate and optimize the geometry of these transient structures. lu.se Once the transition state is identified, its vibrational frequencies are calculated to confirm that it represents a true saddle point on the potential energy surface (characterized by one imaginary frequency).

The energy difference between the reactants and the transition state defines the activation energy barrier of the reaction. The activation free energy, which also accounts for entropic contributions, can be calculated and compared with experimental kinetic data. acs.orgdiva-portal.org For the aqueous hydrolysis of p-nitrophenyl phosphate, the experimentally determined activation free energy is approximately 29.5 kcal/mol, and computational models have been successful in reproducing this value. diva-portal.org

The table below illustrates the kind of data that would be generated from a DFT study on the hydrolysis of an organophosphate ester, using values for p-nitrophenyl phosphate (pNPP) as a representative example.

| Parameter | Reactant (pNPP dianion + H₂O) | Transition State | Product (Phosphate dianion + p-nitrophenol) |

| Relative Energy (kcal/mol) | 0.0 | ~29.5 | Varies |

| P-O (leaving group) distance (Å) | ~1.65 | ~2.5-3.0 | Cleaved |

| P-O (nucleophile) distance (Å) | >3.0 | ~2.0-2.3 | ~1.55 |

| Note: The values presented are approximate and based on studies of p-nitrophenyl phosphate. A specific study on this compound would be required to determine its precise values. |

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations are excellent for detailing reaction mechanisms, they are often computationally expensive for large systems or for simulating the dynamic behavior of molecules over time. Molecular Dynamics (MD) simulations fill this gap by using classical mechanics to model the movements of atoms and molecules.

For a flexible molecule like this compound, MD simulations can provide significant insights into its conformational landscape. These simulations would track the trajectory of each atom in the molecule over a period of time, revealing the preferred spatial arrangements of the three substituted phenyl groups around the central phosphate core. This is important as the conformation of the molecule can influence its reactivity and its ability to interact with other molecules or biological targets.

MD simulations on other organophosphates, such as tributyl phosphate and its analogues, have been used to understand their physical properties and behavior in different environments, like at liquid-liquid interfaces which is crucial for solvent extraction processes in nuclear fuel reprocessing. researchgate.net For this compound, MD could be used to study its aggregation behavior in solution or its interaction with biological macromolecules, such as enzymes.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationships (QSAR), is a valuable tool in computational chemistry for correlating the structural features of a series of compounds with their chemical reactivity or biological activity. dtic.milnih.gov

For organophosphates, QSAR models have been developed to predict various endpoints, including their rates of hydrolysis and their potency as enzyme inhibitors. nasa.govnih.gov These models are built by calculating a range of molecular descriptors for each compound in a dataset and then using statistical methods to find a mathematical equation that relates these descriptors to the observed activity. Descriptors can include electronic properties (like the net atomic charge on the phosphorus atom), steric parameters, and hydrophobic constants. nasa.gov

A QSAR study relevant to this compound would involve synthesizing a series of related compounds with different substituents on the phenyl rings. By measuring their hydrolysis rates, for example, a model could be developed to predict the reactivity of new, untested analogues. Recent QSAR models for the alkaline hydrolysis of organophosphates have shown high predictive power, which can be used to screen for compounds with desired properties or to assess potential environmental fate. researchgate.net

The table below provides an example of descriptors that would be relevant in a QSAR model for the reactivity of organophosphate esters.

| Descriptor Type | Example Descriptor | Relevance to Reactivity |

| Electronic | Net atomic charge at the phosphorus atom | A more positive charge can indicate greater susceptibility to nucleophilic attack. |

| Steric | Molecular volume or surface area | Bulky substituents can hinder the approach of a nucleophile, slowing the reaction. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Influences the solubility and transport of the compound to the reaction site. |

| Quantum Chemical | Energy of the Lowest Unoccupied Molecular Orbital (LUMO) | A lower LUMO energy can indicate a greater propensity to accept electrons from a nucleophile. |

Through the integrated use of these computational techniques, a comprehensive understanding of the chemical behavior of this compound can be achieved, from its fundamental reaction mechanisms to its broader structure-activity relationships.

Spectroscopic and Structural Characterization of Tris 5 Methyl 2 Nitrophenyl Phosphate and Its Reaction Products

Advanced Spectroscopic Techniques for Mechanistic Insights

Spectroscopic methods are indispensable for elucidating the mechanisms of reactions involving Tris(5-methyl-2-nitrophenyl) phosphate (B84403). Techniques such as Nuclear Magnetic Resonance (NMR), UV-Vis spectroscopy, and Mass Spectrometry offer complementary information for a complete picture of the chemical processes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of organophosphorus compounds. numberanalytics.comresearchgate.net In particular, ³¹P NMR is highly effective for monitoring reactions involving phosphate esters due to the wide chemical shift range and the 100% natural abundance of the ³¹P isotope. mdpi.comoxinst.com

The ³¹P NMR spectrum of the starting material, Tris(5-methyl-2-nitrophenyl) phosphate, is expected to show a single resonance characteristic of a phosphate triester. The chemical shift of this peak provides information about the electronic environment of the phosphorus atom. slideshare.net During a reaction, such as hydrolysis, new peaks corresponding to the reaction products, like bis(5-methyl-2-nitrophenyl) phosphate and subsequently mono(5-methyl-2-nitrophenyl) phosphate and inorganic phosphate, would appear in the spectrum. By integrating the signals, the relative concentrations of the reactant and products can be determined over time, allowing for detailed kinetic analysis. numberanalytics.comresearchgate.net This makes ³¹P NMR an excellent technique for monitoring the progress of the reaction and identifying any intermediates that may form. researchgate.net

The chemical shifts in ³¹P NMR are sensitive to the number and type of substituents on the phosphate group. slideshare.net An alteration of the coordination number of the phosphorus atom can lead to a drastic change in the chemical shift. researchgate.net For instance, the chemical shift of a phosphate triester is distinct from that of a diester or monoester, facilitating unambiguous identification of the different species in a reaction mixture. organicchemistrydata.org

Table 1: Illustrative ³¹P NMR Chemical Shift Ranges for Phosphate Esters

| Compound Type | Estimated ³¹P Chemical Shift Range (ppm) |

| Phosphate Triester | -5 to -20 |

| Phosphate Diester | -1 to +5 |

| Phosphate Monoester | 0 to +10 |

| Inorganic Phosphate | +2 to +7 (pH dependent) |

Note: These are general ranges and the exact chemical shifts for this compound and its derivatives would need to be determined experimentally.

UV-Vis spectroscopy is a valuable technique for studying the kinetics of reactions that involve a change in the chromophoric species in solution. The hydrolysis of this compound results in the release of 5-methyl-2-nitrophenol (B1361083). This product, particularly its phenolate (B1203915) form at alkaline pH, is a strong chromophore, exhibiting intense absorption in the visible region of the electromagnetic spectrum. wikipedia.org

By conducting the reaction under pseudo-first-order conditions (e.g., with a large excess of a nucleophile), the rate constant for the hydrolysis of this compound can be readily calculated from the time-dependent absorbance data using the Beer-Lambert law.

Table 2: Expected UV-Vis Absorption Maxima for Species in the Hydrolysis of this compound

| Compound | Expected λmax (nm) | Conditions |

| This compound | ~270-300 | Neutral pH |

| 5-methyl-2-nitrophenol | ~320 | Acidic pH |

| 5-methyl-2-nitrophenolate | ~400-410 | Alkaline pH |

Note: The exact λmax values need to be determined experimentally.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of molecules by analyzing their mass-to-charge ratio after ionization. For this compound and its reaction products, MS can provide definitive identification.

In the analysis of the parent compound, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be expected, confirming its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For nitroaromatic compounds, characteristic fragmentation pathways include the loss of NO₂ and NO groups. nih.gov The presence of a phosphate ester linkage would likely lead to cleavage of the P-O and C-O bonds. nih.gov

During reaction monitoring, MS can be used to identify the products of hydrolysis, such as bis(5-methyl-2-nitrophenyl) phosphate and 5-methyl-2-nitrophenol. Furthermore, mass spectrometry is particularly useful for detecting and characterizing transient intermediates that may not be observable by other techniques. By coupling a liquid chromatography (LC) system to the mass spectrometer (LC-MS), complex mixtures of reaction products can be separated and identified.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description |

| [M]⁺ or [M+H]⁺ | Molecular ion or protonated molecule |

| [M - NO₂]⁺ | Loss of a nitro group |

| [M - O-Ar-NO₂]⁺ | Loss of a nitrophenyl group from the phosphate |

| [Ar-OH]⁺ (where Ar = 5-methyl-2-nitrophenyl) | Formation of the corresponding phenol (B47542) |

Note: The relative intensities of these fragments would depend on the ionization method and collision energy.

X-ray Crystallography for Solid-State Structural Elucidation of Related Phosphate Complexes

While the specific crystal structure of this compound is not publicly available, the structure of the closely related compound, tri-(p-nitrophenyl) phosphate, has been determined by X-ray diffraction. iucr.org This provides a strong basis for understanding the likely solid-state conformation of this compound.

Table 4: Crystallographic Data for the Analogous Tri-(p-nitrophenyl) phosphate

| Parameter | Value |

| Space Group | P2₁/c (Monoclinic) |

| Average P-O (ester) bond length | ~1.6 Å |

| Average O-P-O bond angle | ~109.5° (tetrahedral) |

| Dihedral angles (NO₂ to phenyl ring) | 5.8°, 6.3°, 17.1° |

Source: Mazhar-ul-Haque & Caughlan, 1966. iucr.org

Thermal Analysis and its Correlation with Material Structure and Transformations

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition of materials. For this compound, these methods can provide information on its melting point, decomposition temperature, and the nature of its thermal decomposition products.

The presence of nitro groups in the molecule suggests that it may be an energetic material, and its thermal decomposition could be exothermic. tamu.edu The thermal decomposition of nitroaromatic compounds can be complex, often involving the cleavage of the C-NO₂ bond as an initial step. dtic.mil For some ortho-substituted nitroaromatics, intramolecular rearrangements can also play a significant role in the decomposition mechanism. dtic.mil

Organophosphate flame retardants, a class of compounds to which this compound is related, are designed to alter the thermal decomposition of materials to which they are added. ugent.be A TGA analysis of this compound would show the temperature at which it begins to lose mass and the stages of its decomposition. DSC analysis would indicate whether these decomposition processes are endothermic or exothermic. The correlation of this data can provide insights into the material's thermal stability and hazard potential. acs.org

Research Applications of Tris 5 Methyl 2 Nitrophenyl Phosphate As a Chemical Probe

Utilization as a Model Substrate in Phosphate (B84403) Ester Chemistry Research

Phosphate esters are ubiquitous in biological systems (e.g., DNA, RNA, ATP) and synthetic materials (e.g., pesticides, nerve agents). Understanding the mechanisms of their reactions is therefore of fundamental importance. Tris(5-methyl-2-nitrophenyl) phosphate, like its close relative p-nitrophenyl phosphate (pNPP), functions as an effective model substrate for these investigations. researchgate.net

The key to its utility is the p-nitrophenyl group. When the ester bond is cleaved through hydrolysis, it releases a nitrophenolate anion, which in alkaline solutions is a distinct yellow color that can be quantified using spectrophotometry at around 405 nm. mpbio.comresearchgate.net This chromogenic property allows researchers to continuously monitor the rate of the reaction in real-time, providing valuable kinetic data. nih.govsemanticscholar.org By studying the hydrolysis of this compound under various conditions (e.g., different pH, temperature, solvent), researchers can elucidate the mechanisms of phosphoryl transfer reactions. The methyl group on the phenyl ring provides an additional steric and electronic feature that can be compared against simpler models like tris(p-nitrophenyl) phosphate to understand the influence of substituents on reactivity.

Table 1: Comparison of Model Phosphate Ester Substrates

| Substrate | Key Feature | Common Application |

|---|---|---|

| This compound | Chromogenic leaving group with methyl substituent | Studying steric and electronic effects in phosphate ester hydrolysis. |

| p-Nitrophenyl phosphate (pNPP) | Simple chromogenic leaving group | Standard substrate for assaying phosphatases like alkaline phosphatase. mpbio.comnih.gov |

| Bis(p-nitrophenyl)phosphate (BNPP) | Diester model with two chromogenic groups | Investigating phosphodiesterase activity and mechanisms. squarespace.com |

Role in Investigating Catalytic Hydrolysis Systems and Artificial Phosphatases

The stability of phosphate esters necessitates the use of catalysts for their efficient cleavage. This compound is employed as a probe to assess the efficacy of various catalytic systems designed to mimic the function of natural phosphatase enzymes. These systems include:

Micellar Catalysis: The rate of phosphate ester hydrolysis can be significantly accelerated in the presence of micelles. researchgate.net Researchers use substrates like tris(p-nitrophenyl) phosphate to quantify the rate enhancements provided by different surfactant systems (e.g., CTAB, SDS), analyzing the data using pseudo-phase models to understand the kinetics within the micellar environment. researchgate.net

Metal Ion Catalysis: The active sites of many natural phosphatases contain metal ions. squarespace.com Model substrates are used to test the catalytic proficiency of various metal complexes that aim to function as artificial phosphatases for the cleavage of organophosphates.

Enzyme Kinetics: In studies involving enzymes like alkaline phosphatase, the buffer itself can play a role. For instance, Tris buffer can act as a phosphate acceptor in a transphosphorylation reaction catalyzed by alkaline phosphatase, where the phosphate group from a substrate like p-nitrophenyl phosphate is transferred to Tris. nih.gov Studying the hydrolysis of this compound in such systems can help to dissect complex kinetic behaviors and understand enzyme-buffer interactions. nih.gov

The data obtained from these studies are crucial for designing more efficient catalysts for applications ranging from environmental remediation of organophosphate pollutants to the development of new therapeutic agents.

Contributions to the Fundamental Understanding of Organophosphorus Chemistry

Investigations using this compound contribute to the broader field of organophosphorus chemistry. cymitquimica.com By systematically altering the reaction conditions or the structure of the catalyst, researchers can gain deep insights into fundamental chemical principles.

One key area is the elucidation of reaction mechanisms and transition states. The hydrolysis of phosphate esters can proceed through different pathways, and kinetic studies with model substrates help to distinguish between them. For example, very negative activation entropy in acid-catalyzed hydrolysis suggests a highly ordered, hydrated transition state. researchgate.net

Furthermore, studying a series of related substrates with varying electronic properties (e.g., with electron-donating or electron-withdrawing substituents) allows for the application of tools like the Hammett linear free-energy relationship. semanticscholar.org This approach correlates reaction rates with substituent constants, providing a quantitative measure of how electronic effects are transmitted through the molecule and influence the transition state of the reaction. semanticscholar.org This fundamental understanding is essential for predicting the reactivity of other organophosphorus compounds and for the rational design of new molecules with specific properties. cymitquimica.comresearchgate.net

Environmental Degradation Pathways of Aryl Phosphate Esters Chemical Aspects

Abiotic Transformation and Hydrolysis in Environmental Compartments

Abiotic transformation refers to the chemical alteration of a compound in the environment without the involvement of biological organisms. For Tris(5-methyl-2-nitrophenyl) phosphate (B84403), the most significant abiotic degradation pathway in aqueous environments is hydrolysis. epa.gov Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of a phosphate ester, this involves the cleavage of the ester bond (P-O-Aryl).

The general mechanism for the hydrolysis of a triaryl phosphate ester proceeds stepwise, leading to the formation of a diaryl phosphate and a phenol (B47542), followed by the slower hydrolysis of the diaryl phosphate to a monoaryl phosphate and ultimately to inorganic phosphate and another phenol molecule. epa.gov For Tris(5-methyl-2-nitrophenyl) phosphate, the initial hydrolysis step would yield Bis(5-methyl-2-nitrophenyl) phosphate and 5-methyl-2-nitrophenol (B1361083).

The reaction can be catalyzed by both acids and bases. epa.gov Under acidic conditions, the phosphate oxygen is protonated, making the phosphorus atom more susceptible to nucleophilic attack by water. Under alkaline conditions, the hydroxide (B78521) ion (OH⁻) acts as a more potent nucleophile than water, directly attacking the phosphorus atom. epa.gov Consequently, the rate of hydrolysis for many organophosphate esters is significantly slower under neutral pH conditions compared to acidic or alkaline conditions. researchgate.netcdnsciencepub.com The presence of nitro groups on the phenyl rings, being electron-withdrawing, is expected to make the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack, potentially increasing the rate of hydrolysis compared to non-nitrated triaryl phosphates.

Another potential abiotic degradation pathway is photolysis, or degradation by sunlight. nih.govcapes.gov.br Aromatic compounds, particularly those containing nitro groups, can absorb ultraviolet (UV) radiation from sunlight. This absorption of energy can excite the molecule to a higher energy state, leading to bond cleavage and degradation. The direct photolysis of organophosphate esters in aqueous solutions has been observed, and the presence of photosensitizing substances in natural waters, such as humic acids, can also contribute to indirect photolysis. For this compound, photolysis could lead to the cleavage of the P-O-Aryl bond or transformations involving the nitro group. cabidigitallibrary.org

Influence of Environmental Parameters on Decomposition Kinetics

The kinetics of the decomposition of this compound are highly dependent on several key environmental parameters, primarily pH and temperature.

pH: The pH of the aqueous environment has a profound effect on the rate of hydrolysis. As mentioned, hydrolysis is typically slowest at neutral pH and increases under both acidic and alkaline conditions. researchgate.netcdnsciencepub.com Studies on analogous compounds like p-nitrophenyl phosphate have demonstrated a clear relationship between pH and the hydrolysis rate constant. The rate increases as the pH moves away from the neutral range. cdnsciencepub.com This is because the concentration of catalysts (H⁺ in acidic conditions and OH⁻ in alkaline conditions) increases.

Temperature: Like most chemical reactions, the rate of hydrolysis of aryl phosphate esters increases with temperature. acs.orgdtic.mil Higher temperatures provide the necessary activation energy for the reaction to proceed more quickly. researchgate.net Commercial triaryl phosphate fluids have been shown to undergo significant degradation, including hydrolysis and oxidation, at elevated temperatures (300-500°F or approximately 150-260°C). acs.orgdtic.mil In typical environmental compartments, temperature fluctuations will influence the seasonal and diurnal degradation rates of these compounds.

Interactive Data Table: Illustrative Hydrolysis Rate Constants for a Nitrophenyl Phosphate Ester at Various pH and Temperatures (Note: This data is representative of a related compound, p-nitrophenyl phosphate, to illustrate general principles, as specific kinetic data for this compound is not available.)

Data in the table is illustrative, derived from studies on p-nitrophenyl phosphate to demonstrate the principles of pH and temperature effects on hydrolysis. researchgate.netcdnsciencepub.com The half-life is estimated for illustrative purposes based on the provided rate constants.

Methodologies for Chemical Abatement and Detoxification in Research Contexts

In research and potential remediation contexts, several chemical methodologies are being explored for the abatement and detoxification of organophosphate esters. nih.govmdpi.com These methods aim to accelerate the degradation of these compounds into less harmful substances.

Advanced Oxidation Processes (AOPs): AOPs are a prominent set of techniques that rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize and break down recalcitrant organic pollutants. researchgate.net

Photocatalysis: This process often uses a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs. These react with water and oxygen to produce hydroxyl radicals. Photocatalysis has been shown to be effective for the degradation of various organophosphate flame retardants. mdpi.com

Fenton and Photo-Fenton Processes: The Fenton reaction involves the use of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals. The efficiency of this process can be enhanced by UV light (photo-Fenton), leading to faster degradation rates. researchgate.net

Enzymatic Hydrolysis: While this article focuses on chemical aspects, it is relevant to note that in research, enzymes are utilized as highly specific chemical catalysts for detoxification. Phosphotriesterases (PTEs) are a class of enzymes that can catalytically hydrolyze the ester bonds in organophosphates with remarkable efficiency. nih.govmdpi.com Research into these bacterial enzymes focuses on their potential for bioremediation and as medical countermeasures against organophosphate poisoning. nih.govtamu.edu The study of these enzymes provides insight into the chemical vulnerabilities of the phosphate ester bond, which can inform the design of synthetic catalysts.

Research Findings on Abatement Techniques

| Abatement Method | Principle | Target Compounds | Key Findings & Efficacy |

| UV/H₂O₂ Process | Generation of •OH radicals via photolysis of hydrogen peroxide. | Organophosphate Flame Retardants (OPFRs) | Can achieve high degradation efficiency for various OPFRs; effective for detoxification. researchgate.net |

| UV/TiO₂ Photocatalysis | Heterogeneous photocatalysis generating •OH radicals on the catalyst surface. | TCEP (Tris(2-chloroethyl) phosphate) | Demonstrates effective degradation of persistent OPFRs in water. researchgate.net |

| Enzymatic Detoxification | Catalytic hydrolysis of phosphoester bonds by enzymes like Phosphotriesterase (PTE). | Organophosphate nerve agents and pesticides. | Extremely high rate enhancements and specificity for detoxifying organophosphates. mdpi.comtamu.edu |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structure of Tris(5-methyl-2-nitrophenyl) phosphate?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm structural integrity, coupled with high-resolution mass spectrometry (HRMS) for molecular weight validation. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography (LC)-MS can identify impurities like residual precursors or degradation products. Cross-reference spectral data with peer-reviewed databases such as PubChem or ChemSpider .

- Data Contradiction Tip : If NMR signals conflict with expected splitting patterns, consider steric hindrance from the 5-methyl-2-nitrophenyl groups or solvent effects. Re-run experiments in deuterated DMSO to resolve ambiguities .

Q. How can researchers validate the solubility and stability of this compound in experimental matrices?

- Methodology : Perform shake-flask solubility tests in polar (e.g., acetonitrile) and nonpolar (e.g., hexane) solvents at 25°C. Monitor stability via UV-Vis spectroscopy under varying pH (e.g., Tris or phosphate buffers) and temperatures. Use accelerated degradation studies (40–60°C) to predict shelf-life .

- Data Quality Note : Prioritize data from OECD-compliant studies or EPA-reviewed repositories to ensure reliability .

Advanced Research Questions

Q. What experimental designs are optimal for assessing the environmental persistence and bioaccumulation potential of this compound?

- Methodology :

- Persistence: Conduct OECD 301B (ready biodegradability) tests in freshwater/sediment systems. Use LC-MS/MS to quantify degradation half-lives.

- Bioaccumulation: Apply in vitro assays with fish liver microsomes to estimate bioconcentration factors (BCFs). Validate with in silico models like EPI Suite™ .

- Data Integration : Compare results with structurally analogous OPEs (e.g., triphenyl phosphate) to identify trends in substituent effects (e.g., nitro/methyl groups) .

Q. How can conflicting toxicological data on organophosphate esters (OPEs) like this compound be resolved?

- Methodology :

- Systematic Review: Aggregate data from heterogeneous studies (e.g., in vivo rodent models vs. in vitro human cell lines) using PRISMA guidelines. Weight findings by study quality (e.g., EPA’s ToxCast data vs. industry reports) .

- Mechanistic Studies: Apply transcriptomics or metabolomics to clarify whether toxicity arises from the parent compound or metabolites (e.g., nitro-reduction products) .

- Case Study : For neurotoxicity contradictions, compare acetylcholinesterase inhibition assays with mitochondrial dysfunction endpoints .

Q. What computational approaches are effective for predicting the interaction of this compound with biological receptors?

- Methodology :

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding affinities with human estrogen receptor alpha (ERα) or androgen receptor (AR). Validate with fluorescence polarization competitive binding assays .

- QSAR Modeling: Train models on datasets from the OECD QSAR Toolbox, focusing on nitrophenyl-substituted OPEs .

- Limitations : Address false positives by incorporating membrane permeability corrections (e.g., PAMPA assays) .

Methodological Best Practices

- Data Validation : Cross-check physical-chemical properties (e.g., log Kow, vapor pressure) against IUCLID datasets or NIST Chemistry WebBook entries .

- Contamination Control : Use SPE cartridges (C18 or HLB phases) to isolate this compound from complex matrices (e.g., wastewater) before analysis .

- Ethical Reporting : Disclose detection limits and inter-lab variability in publications to avoid overinterpretation of trace-level environmental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.